molecular formula C32H21N5Na2O7S2 B1197060 C.I. Direct Red 10 CAS No. 2429-70-1

C.I. Direct Red 10

Cat. No. B1197060
CAS RN: 2429-70-1
M. Wt: 697.7 g/mol
InChI Key: ZWYHVBGOBINPHN-UHFFFAOYSA-L
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Description

“C.I. Direct Red 10” is a type of dye belonging to the double azo class . It is also known as “Direct Gamet B” or "Direct Gamet BY" . It is soluble in water, producing a wine red to product red color . It is slightly soluble in ethanol and soluble fiber element, but insoluble in other organic solvents .


Synthesis Analysis

The manufacturing process of “C.I. Direct Red 10” involves double nitriding of 4-(4-Aminophenyl)benzenamine, first with 4-Aminonaphthalene-1-sulfonic acid, and then with 4-Hydroxynaphthalene-1-sulfonic acid .


Molecular Structure Analysis

The molecular formula of “C.I. Direct Red 10” is C32H32N5Na2O7S2 . It has a molecular weight of 697.65 . The structure is characterized by a double azo class .


Physical And Chemical Properties Analysis

“C.I. Direct Red 10” is soluble in water . When dissolved in water, it turns into a wine red to product red color . It is slightly soluble in ethanol and soluble fiber element . It is insoluble in other organic solvents . When the dye solution is added to strong sulfuric acid, it turns blue, and when diluted, it turns light purple with black precipitation . When the dye solution is added to strong hydrochloric acid, it turns dark purple with precipitation .

Scientific Research Applications

Artificial Neural Networks in Dye Decolorization

Research has shown the effectiveness of using artificial neural networks (ANNs) for predicting the decolorization efficiency of dyes like C.I. Direct Red 16 using processes such as UV/K2S2O8. ANNs help model the behavior of dye decolorization, taking into account various operational parameters to optimize the process and prevent overfitting, demonstrating a high correlation between predicted and actual decolorization efficiencies (Soleymani, Saien, & Bayat, 2011).

Electrochemical Determination of Dyes

A study developed a sensitive electrochemical method for determining dyes like C.I. Direct Red 80, using a gold nanoparticle-modified carbon paste electrode. This method showed good accuracy in detecting Direct Red 80 in natural water and sewage, highlighting its potential for environmental monitoring (Ghoreishi, Behpour, & Golestaneh, 2012).

Modeling Advanced Oxidation Processes

Modeling of the Fenton and photo-Fenton processes using ANNs has also been applied for the decolorization of dyes like C.I. Direct Red 16, further emphasizing the utility of computational models in optimizing environmental remediation efforts. Such models have shown high accuracy in predicting decolorization efficiency, providing valuable insights for improving treatment processes (Saien, Soleymani, & Bayat, 2012).

Adsorption Behavior on Natural Sediments

The adsorption behavior of various dyes, including C.I. Direct Blue 86 and others, on natural sediments has been studied to understand the influence of sediment characteristics on dye adsorption. This research aids in assessing the environmental fate of dyes and their potential for removal from aqueous systems through natural processes (Liu, Liu, Tang, & Su, 2001).

Sequential Anaerobic/Aerobic Treatment of Dyes

The effectiveness of sequential anaerobic/aerobic treatment systems in the decolorization and mineralization of dyes like C.I. Direct Red 28 has been demonstrated, offering a potential method for reducing the environmental impact of these substances. This research underscores the importance of combining different treatment methods to achieve higher efficiency in dye removal from wastewater (Sponza & Işık, 2005).

properties

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N5O7S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)36-34-21-13-9-19(10-14-21)20-11-15-22(16-12-20)35-37-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)38;;/h1-18,38H,33H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHVBGOBINPHN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N5Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023879
Record name C.I. Direct Red 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct Red 10

CAS RN

2429-70-1
Record name C.I. 22145
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Red 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-amino-3-[[4'-[(1-hydroxy-4-sulphonato-2-naphthyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT RED 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79U3AA1T8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EH Daruwalla, GG Kulkarni - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
The three main theories which have been put forth to explain the effect of dye and salt concentration and temperature on the equilibrium dyeing of cellulosic fibres with direct dyes are …
Number of citations: 8 www.journal.csj.jp
VS Salvin - Journal of the Society of Dyers and Colourists, 1963 - Wiley Online Library
The reaction of dyes with atmospheric contaminants, including ozone and oxides of nitrogen, is shown to be an important factor in light‐fastness testing. Ozone, present to the extent of 0·…
Number of citations: 9 onlinelibrary.wiley.com
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
We have reviewed the mutagenicity of benzidine analogues (including benzidine-based dyes), with a primary emphasis on evaluating results of the Salmonella/microsome mutagenicity …
Number of citations: 63 www.sciencedirect.com
JD Suarez-Torres, CA Orozco, CE Ciangherotti - Toxicology Letters, 2021 - Elsevier
The preclinical identification of health hazards relies on the performance (the historic concordance to the respective gold standard) of regulatorily recommended bioassays. However, …
Number of citations: 8 www.sciencedirect.com
ZUL Haq - 2015 - escholar.umt.edu.pk
This study primarily focused on the reduction of salt based pollutants during the dyeing of fabrics by using a biodegradable salt. Optimal process conditions have been achieved …
Number of citations: 0 escholar.umt.edu.pk

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